molecular formula C23H25N3O4S B11039617 N-(2,3-dimethoxybenzyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide

N-(2,3-dimethoxybenzyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11039617
M. Wt: 439.5 g/mol
InChI Key: ZXQYECRGLOUSRP-UHFFFAOYSA-N
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Description

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethylphenoxy group, and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the formation of the dimethoxyphenylmethyl group through a Friedel-Crafts alkylation reaction. This is followed by the introduction of the dimethylphenoxy group via a nucleophilic substitution reaction. The final step involves the coupling of the pyrimidinylsulfanyl group to the acetylamide backbone under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification process may involve techniques such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted phenyl or pyrimidinyl derivatives.

Scientific Research Applications

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H25N3O4S/c1-15-8-16(2)10-18(9-15)30-21-11-22(26-14-25-21)31-13-20(27)24-12-17-6-5-7-19(28-3)23(17)29-4/h5-11,14H,12-13H2,1-4H3,(H,24,27)

InChI Key

ZXQYECRGLOUSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NCC3=C(C(=CC=C3)OC)OC)C

Origin of Product

United States

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